Clobetasol EP Impurity F
Description
Significance of Impurity Control in Pharmaceutical Quality Assurance
The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring the safety, efficacy, and stability of drug products. longdom.orgpharmaffiliates.com Impurities are unwanted chemicals that can arise during the manufacturing process, from raw materials, or through degradation over time. gmpinsiders.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. pharmuni.com
Adherence to these standards is not only a regulatory requirement for market approval but also a fundamental ethical responsibility of pharmaceutical manufacturers to safeguard public health. pharmaffiliates.comeuropa.eu The presence of impurities, even in trace amounts, can potentially impact the safety and effectiveness of a medication. longdom.org Some impurities may have toxic effects, while others can reduce the stability and shelf-life of the drug product. longdom.orgpharmaffiliates.com Therefore, a systematic approach to impurity profiling, which involves the identification and characterization of impurities, is essential throughout the drug development and manufacturing process. longdom.orgglobalpharmatek.com This ensures that the final product is of high quality and meets all required safety and efficacy standards. globalpharmatek.com
Overview of Clobetasol (B30939) Propionate (B1217596) and its Pharmaceutical Relevance
Clobetasol propionate is a highly potent, synthetic corticosteroid belonging to the glucocorticoid class. glowm.comnih.gov It is widely used in dermatology for the treatment of various skin disorders, including psoriasis and eczema, due to its potent anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive (narrowing of blood vessels) properties. glowm.comnih.gov Clobetasol propionate is classified as a super-high potency (Class I) topical corticosteroid, making it effective for managing severe dermatoses that have not responded to less potent treatments. glowm.comjcadonline.com
The therapeutic action of clobetasol propionate is attributed to its ability to bind to glucocorticoid receptors, which leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory effects. nih.govdrugbank.com It is available in various formulations, including creams, ointments, lotions, and foams, and is typically applied topically to the affected areas of the skin. glowm.comnih.gov Due to its high potency, treatment with clobetasol propionate is generally recommended for short durations to minimize the risk of systemic absorption and potential side effects. nih.gov
Definition and Context of Clobetasol EP Impurity F within Pharmacopoeial Standards
This compound is a specified impurity of Clobetasol Propionate listed in the European Pharmacopoeia (EP). cymitquimica.combiosynth.com The European Pharmacopoeia provides a legal and scientific basis for the quality control of medicines and the substances used in their production. edqm.eu Its monographs establish common quality standards that are legally binding in the member states of the European Pharmacopoeia Convention, ensuring the safety and efficacy of medicinal products across Europe and beyond. europa.euddregpharma.com
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 9-Fluoro-11β-hydroxy-16β-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid | synzeal.comesschemco.com |
| Synonyms | (11β,16β,17E)-9-Fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid; Clobetasol Impurity F | biosynth.com |
| Molecular Formula | C22H27FO4 | cymitquimica.com |
| Molecular Weight | 374.45 g/mol | cymitquimica.combiosynth.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| CAS Number | 2412496-00-3 | cymitquimica.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27FO4 |
|---|---|
Molecular Weight |
374.35 |
Purity |
97.7% by HPLC |
Origin of Product |
United States |
Formation Pathways and Synthetic Origins of Clobetasol Ep Impurity F
By-products of Clobetasol (B30939) Propionate (B1217596) Synthesis Routes
Impurities in pharmaceuticals can originate from the manufacturing process as by-products, and Clobetasol EP Impurity F is no exception. synthinkchemicals.com These synthetic by-products can be formed from starting materials, intermediates, or unintended side reactions. synthinkchemicals.com
The synthesis of Clobetasol Propionate often starts from Betamethasone 17-propionate. newdrugapprovals.orgsynzeal.com A key step in one synthetic route involves the mesylation of the 21-hydroxyl group, followed by displacement with a chloride ion using lithium chloride. newdrugapprovals.org While not explicitly documented as a direct by-product, the reaction conditions and the reactivity of the intermediates present a potential for the formation of Impurity F-related structures. For instance, elimination reactions or rearrangements of intermediates under certain conditions could theoretically lead to the unsaturated carboxylic acid structure of Impurity F.
Another synthetic approach involves the chloroacetylation of a Betamethasone-17-ester intermediate. patsnap.comgoogle.com The specifics of the precursors and the reaction conditions, if not carefully controlled, could potentially lead to side reactions that result in the formation of various impurities, including those structurally related to Impurity F.
The conditions employed during chemical synthesis, such as temperature, pH, and solvent, play a critical role in directing the reaction towards the desired product and minimizing by-product formation. In the synthesis of Clobetasol Propionate, elevated temperatures and the presence of basic or acidic reagents could facilitate side reactions. For example, the step involving the displacement of a mesyl group with chloride is conducted at high temperatures, which could promote elimination reactions leading to unsaturated impurities. newdrugapprovals.org The presence of any residual starting materials or reagents could also contribute to the impurity profile of the final product.
Degradation Pathways of Clobetasol Propionate Yielding Impurity F
Clobetasol Propionate is susceptible to degradation under various conditions, with this compound being a significant degradant, particularly in solution formulations. chemrxiv.org
Forced degradation studies have demonstrated that Clobetasol Propionate degrades under acidic, basic, oxidative, and thermal stress. nih.govresearchgate.net The formation of this compound has been specifically identified as a major degradation product under weakly acidic conditions at elevated temperatures. chemrxiv.org
One study found that when Clobetasol Propionate was dissolved in an isopropanol/water mixture with acetic acid at 60°C for 14 days, Impurity F was the major degradant, forming at a level of 1.62%. chemrxiv.org In contrast, under strongly acidic or alkaline conditions, while significant degradation of Clobetasol Propionate occurred, Impurity F was not the predominant product. chemrxiv.org The optimal pH for the stability of Clobetasol Propionate in aqueous solutions is between 4 and 6. scirp.org
The table below summarizes the findings from a forced degradation study that highlights the conditions leading to the formation of Impurity F.
| Condition | Reagents | Temperature | Duration | Impurity F Formation (%) | Total Degradants (%) |
| Weakly Acidic | Acetic acid in Isopropanol/Water | 60°C | 14 days | 1.62 | - |
| Strongly Acidic | 1 M HCl | 80°C | 4 hours | Not a major product | 5.4 |
| Alkaline | 10 mM NaOH | Room Temperature | 2 hours | Not a major product | 6.3 |
This table was generated based on data from a study on the degradation of Clobetasol Propionate. chemrxiv.org
The formation of this compound from Clobetasol Propionate under weakly acidic conditions is proposed to occur through a novel variation of the Favorskii rearrangement. chemrxiv.org The traditional Favorskii rearrangement of α-haloketones to carboxylic acids and their derivatives typically proceeds under alkaline conditions. chemrxiv.org
The proposed mechanism for the formation of Impurity F under weakly acidic conditions is as follows:
Enolization: The 20-ketone moiety of Clobetasol Propionate undergoes enolization in the weakly acidic environment. chemrxiv.org
Intramolecular Cyclization: The enol then undergoes an intramolecular cyclization, with the hydroxyl group of the enol attacking the C21 carbon, displacing the chlorine atom to form a cyclopropanone (B1606653) intermediate. chemrxiv.org
Ring Opening: The highly strained cyclopropanone ring is then opened by the attack of a water molecule. This ring-opening is facilitated by the acidic conditions and leads to the formation of the carboxylic acid moiety of Impurity F. chemrxiv.org
This proposed mechanism is supported by the fact that Clobetasol, which lacks the propionate group at the 17-position, does not form Impurity F under the same weakly acidic conditions. The propionate group is believed to act as a good leaving group, facilitating the rearrangement. chemrxiv.org
Impurity Profiling in Raw Materials and Excipients as Potential Sources
The quality of the final drug product is also dependent on the purity of the starting materials and excipients used in its formulation. scirp.org Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the medication. synthinkchemicals.com
While raw materials for Clobetasol Propionate synthesis are a potential source of impurities, the excipients used in topical formulations can also play a role in the formation of degradants. scirp.orgnih.gov Excipients such as propylene (B89431) glycol, citric acid, and sodium citrate (B86180) are commonly used in Clobetasol Propionate formulations. vinmec.com While these are generally considered inert, they can influence the microenvironment of the formulation. For instance, acidic excipients like citric acid could contribute to a lower pH, which, as discussed, can promote the degradation of Clobetasol Propionate to Impurity F. chemrxiv.org Therefore, interactions between excipients and the active pharmaceutical ingredient must be carefully evaluated during formulation development to prevent the formation of impurities. researchgate.netnih.gov
Advanced Analytical Methodologies for Detection and Quantification of Clobetasol Ep Impurity F
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. For Clobetasol (B30939) EP Impurity F, various liquid and gas chromatographic techniques are employed, each offering distinct advantages for separation, detection, and quantification.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely utilized technique for the analysis of Clobetasol Propionate (B1217596) and its related substances, including Impurity F. jmpas.comsynthinkchemicals.com The development of a stability-indicating HPLC method is crucial to separate the main active pharmaceutical ingredient (API) from all potential impurities and degradation products. researchgate.net
The specificity of an HPLC method, its ability to unequivocally assess the analyte in the presence of other components, is fundamentally dependent on the selection of the stationary and mobile phases.
For the analysis of Clobetasol and its impurities, octadecylsilyl silica (B1680970) gel (C18) columns are overwhelmingly the stationary phase of choice. jmpas.com The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the structurally similar steroid compounds. Various C18 columns from different manufacturers, such as InertSustain, Zorbax, and Phenomenex Luna, have been successfully used. jmpas.comresearchgate.netijpsonline.com
The mobile phase composition is meticulously optimized to achieve the desired resolution between Clobetasol Propionate and Impurity F, as well as other related substances. Typically, the mobile phase consists of a mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and one or more organic solvents, such as acetonitrile (B52724) and methanol (B129727). ijpsonline.combiotech-asia.org The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is common to ensure the effective separation of all compounds with varying polarities. jmpas.comijpsonline.com In some methods, an acid like trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape and resolution. jmpas.com
Table 1: Examples of HPLC Conditions for Clobetasol Impurity Analysis
| Stationary Phase | Mobile Phase Composition | Detection Wavelength | Flow Rate | Reference |
|---|---|---|---|---|
| InertSustain C18 AQ | A: Water, acetonitrile, methanol (50:40:10 v/v) B: Acetonitrile. Gradient mixture of A and B. | 250 nm | 0.8 mL/min | researchgate.net |
| Phenomenex Luna-C18 | A: Ammonium acetate buffer, acetonitrile, methanol (60:20:20 v/v) B: Ammonium acetate buffer, acetonitrile (20:80 v/v). Gradient elution. | 240 nm | 1.0 mL/min | ijpsonline.com |
| Zorbax SB-C18 | A: Water, acetonitrile, methanol (800:150:50) with TFA B: Water, acetonitrile, methanol (150:800:50) with TFA. Gradient elution. | 241 nm | 1.2 mL/min | jmpas.com |
Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of Clobetasol Propionate and its impurities due to the presence of a chromophore in their molecular structure. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Studies have shown that Clobetasol and its related compounds exhibit significant absorbance in the range of 237 nm to 254 nm. jmpas.comresearchgate.net Wavelengths such as 240 nm and 250 nm are frequently employed for analysis. researchgate.netijpsonline.combiotech-asia.orgindexcopernicus.com
A Photodiode Array (PDA) detector offers significant advantages over a standard fixed-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for assessing peak purity. jmpas.com This capability helps to confirm that the chromatographic peak of an impurity, such as Impurity F, is not co-eluting with another compound, thereby ensuring accurate quantification. biotech-asia.org
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to significantly faster analysis times and improved chromatographic resolution and efficiency. A rapid UHPLC method has been successfully used to determine five related substances of Clobetasol Propionate, demonstrating its suitability for high-throughput quality control testing. jmpas.com The enhanced separation power of UHPLC is particularly beneficial for resolving closely related impurities from the main API peak.
While liquid chromatography is the predominant technique, Gas Chromatography (GC) can be considered for the analysis of certain pharmaceutical compounds. However, its application for corticosteroids like Clobetasol and its impurities, including Impurity F, is limited. These molecules are generally of high molecular weight and are thermally labile, meaning they can degrade at the high temperatures required for GC analysis.
Therefore, direct analysis by GC is often not feasible. Chemical derivatization to increase volatility and thermal stability is typically required, which adds complexity to the sample preparation process. For these reasons, GC is not a routine method for Clobetasol impurity profiling but may be used in specific cases where standard LC methods are not suitable. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Hyphenated Mass Spectrometry (MS) Applications for Confirmation and Trace Analysis
Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry (MS), are indispensable tools for impurity analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for the analysis of Clobetasol EP Impurity F.
LC-MS is crucial for the definitive identification and structural elucidation of impurities. synthinkchemicals.com By providing mass-to-charge ratio (m/z) information, MS can confirm the identity of a known impurity like Impurity F by matching its mass spectrum with that of a reference standard. For unknown impurities discovered during stability studies, MS provides vital molecular weight information and fragmentation patterns that help in deducing the chemical structure. scirp.orgoup.com
Furthermore, LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace analysis. nih.gov A bioanalytical assay for Clobetasol Propionate in human serum was developed using LC-MS/MS, achieving a lower limit of quantification of 0.04 ng/mL. nih.gov This level of sensitivity is achieved by operating the triple quadrupole mass spectrometer in the selective reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte. nih.gov This high degree of selectivity allows for the accurate quantification of Impurity F even at very low levels in complex sample matrices, ensuring comprehensive quality control of the drug product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the detection and quantification of this compound, especially at trace levels in drug substances and finished products. synthinkchemicals.com These methods offer high sensitivity and selectivity, which are crucial for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.
A typical LC-MS method for the analysis of clobetasol and its impurities involves reversed-phase chromatography. researchgate.net Separation is commonly achieved on a C18 column with a gradient elution mobile phase, often consisting of an aqueous component (like ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol. nih.govsphinxsai.com The mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode, serves as the detector.
For quantitative analysis, LC-MS/MS is the preferred technique. It operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and reduces matrix interference. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. This high selectivity allows for accurate quantification even at very low concentrations, with lower limits of quantification reported as low as 5 pg/mL for clobetasol propionate itself in complex matrices like human plasma. e-b-f.eu The development of LC-MS methods is essential for impurity profiling and ensuring the quality and safety of clobetasol propionate products. synthinkchemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an alternative and complementary technique for the analysis of steroid impurities like this compound. Due to the low volatility and thermal lability of corticosteroids, derivatization is a mandatory sample preparation step prior to GC-MS analysis. nih.govgla.ac.uk A common approach involves the formation of more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers, by reacting the analyte with silylating agents. mdpi.com
The derivatized sample is then injected into the gas chromatograph, where separation occurs based on the compounds' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which is typically operated with an Electron Ionization (EI) source. mdpi.com EI provides reproducible fragmentation patterns that create a characteristic mass spectrum, acting as a "fingerprint" for the compound, which is invaluable for structural confirmation and identification. mdpi.com
For complex biological mixtures, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov While LC-MS is often more direct for nonvolatile compounds, GC-MS provides excellent chromatographic resolution and generates extensive, library-searchable mass spectra, making it a robust method for the structural characterization of this compound and other related steroid impurities. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of pharmaceutical impurities, including this compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). mdpi.com
This precise mass measurement allows for the determination of the elemental composition of an analyte. mdpi.com For this compound, which has a chemical formula of C22H27FO4, HRMS can confirm this composition by matching the experimentally measured accurate mass to the calculated theoretical mass. synzeal.comallmpus.com This capability is crucial for distinguishing Impurity F from other structurally similar compounds or isomers that may have the same nominal mass but different elemental formulas. Techniques like LC-HRMS combine the separation power of liquid chromatography with the specificity of high-resolution mass analysis, enabling the confident identification of new or unknown degradation products in complex matrices. nih.govresearchgate.net
Spectroscopic Methods for Complementary Analysis (e.g., NMR, IR, UV)
Spectroscopic techniques are indispensable for the complete structural characterization of this compound and are often used to complement data from mass spectrometry. synthinkchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is the most powerful technique for elucidating the precise molecular structure of an impurity. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry within the molecule. This level of detail is essential for confirming the identity of this compound, which is chemically defined as 9-Fluoro-11β-hydroxy-16β-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid. synzeal.comresearchgate.net Reference standards for clobetasol impurities are typically supplied with comprehensive NMR data to confirm their structure. daicelpharmastandards.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) from the ketone and carboxylic acid, and carbon-carbon double bonds (C=C), confirming key structural features. daicelpharmastandards.comsynthinkchemicals.com
Ultraviolet (UV) Spectroscopy: UV spectroscopy is primarily used for the quantitative analysis of this compound, especially as a detector in High-Performance Liquid Chromatography (HPLC). Clobetasol propionate and its related impurities, which share a similar chromophore, exhibit maximum absorbance at a wavelength of approximately 240 nm. jmpas.comindexcopernicus.comresearchgate.net This property is exploited in HPLC-UV methods to detect and quantify the impurity. jmpas.com
Method Validation Parameters and Regulatory Compliance (ICH Guidelines)
The validation of analytical methods used to detect and quantify this compound is a regulatory requirement to ensure the quality, safety, and efficacy of the final pharmaceutical product. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which establish that the method is suitable for its intended purpose. sphinxsai.comjmpas.comjapsonline.com A validated method provides documented evidence of its reliability, accuracy, and precision. jmpas.com
Specificity and Selectivity Studies in Complex Matrices
Specificity is a critical validation parameter that demonstrates the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present. jmpas.com For this compound, the method must be able to distinguish its analytical signal from that of:
Clobetasol propionate (the API)
Other related impurities and degradation products
Placebo components or excipients from the formulation matrix (e.g., creams, ointments). nih.govjmpas.com
Specificity is typically demonstrated by analyzing blank samples (placebo), spiked samples, and forced degradation samples. The results must show that there is no interference at the retention time of this compound, ensuring that the measured signal is solely attributable to the impurity. jmpas.com Successful separation of all specified impurities is a key outcome of these studies. jmpas.com
Linearity, Accuracy, Precision, Limit of Detection, and Limit of Quantification Studies
These validation parameters quantify the performance of the analytical method. jmpas.com
Linearity: This study verifies that the method's response is directly proportional to the concentration of this compound over a specified range. Linearity is typically evaluated by analyzing a series of solutions at different concentrations and is confirmed by a high correlation coefficient (r²), which is generally expected to be >0.999. sphinxsai.comjapsonline.comijpsonline.com
Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is assessed by performing recovery studies, where a known amount of the impurity is spiked into a placebo matrix at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit). japsonline.comjmpas.com The percentage recovery is then calculated, with typical acceptance criteria falling within 90-110%. japsonline.com
Precision: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. jmpas.com Precision is expressed as the relative standard deviation (%RSD), which should be below a specified limit, often less than 5% for impurities. japsonline.com
Limit of Detection (LOD): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value. For related substances in clobetasol products, LOD values have been reported to be as low as 0.02% or 0.03 µg/mL. sphinxsai.comjmpas.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. nih.gov It is a critical parameter for controlling impurities at the levels required by regulatory agencies (e.g., 0.10%). japsonline.com Reported LOQ values for clobetasol impurities are often around 0.06% or 0.10%. sphinxsai.comjmpas.com
The table below summarizes typical performance characteristics for analytical methods used to quantify clobetasol propionate impurities, as established during validation studies in accordance with ICH guidelines.
| Validation Parameter | Typical Performance Characteristic | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | sphinxsai.comjapsonline.comijpsonline.com |
| Accuracy (% Recovery) | 93% - 108% | japsonline.com |
| Precision (% RSD) | < 5.1% | japsonline.com |
| Limit of Detection (LOD) | 0.02% - 0.03% of nominal concentration | jmpas.comjapsonline.com |
| Limit of Quantification (LOQ) | 0.06% - 0.10% of nominal concentration | jmpas.comjapsonline.com |
Development and Characterization of Clobetasol Ep Impurity F Reference Standards
Synthetic Approaches for Isolation and Purification of Impurity F
The generation of a Clobetasol (B30939) EP Impurity F reference standard typically begins with its synthesis or isolation from bulk Clobetasol Propionate (B1217596) material where it exists as a process-related impurity or degradation product. The subsequent purification is a critical step to achieve the high level of purity required for a reference standard.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of pharmaceutical impurities. rsc.org The principle of preparative HPLC is similar to analytical HPLC, relying on the differential partitioning of components between a stationary phase and a mobile phase, but on a much larger scale to yield milligram to gram quantities of the purified substance. rsc.org
For the isolation of Clobetasol EP Impurity F, a reversed-phase preparative HPLC method is typically employed. The development of such a method involves a systematic optimization of various chromatographic parameters to achieve the desired separation and purity.
Key Parameters for Preparative HPLC Method Development:
| Parameter | Description | Typical Conditions for Steroid Impurity Separation |
| Stationary Phase | The solid support within the column that interacts with the sample components. | C18 (octadecylsilyl) silica (B1680970) gel is commonly used for the separation of steroids due to its hydrophobicity and high resolving power. The particle size is typically larger than in analytical columns (e.g., 5-10 µm) to accommodate higher flow rates and sample loads. |
| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and/or methanol (B129727) is common. google.comich.org The ratio of these solvents is optimized in a gradient or isocratic elution to achieve the best separation of Impurity F from Clobetasol Propionate and other related impurities. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Higher flow rates are used in preparative HPLC to reduce run times and increase throughput. The optimal flow rate is determined based on column dimensions and particle size to maintain good resolution. |
| Detection | The method used to visualize the separated components as they elute from the column. | Ultraviolet (UV) detection is typically used, with the wavelength set to the absorption maximum of this compound (around 240 nm) to ensure high sensitivity. google.com |
| Sample Loading | The amount of crude sample mixture injected onto the column in each run. | The sample is dissolved in a suitable solvent and the loading is optimized to maximize the yield of the purified impurity without compromising the resolution. |
Once the preparative HPLC method is optimized, the crude mixture containing this compound is repeatedly injected onto the column. The fraction corresponding to the Impurity F peak is collected, and these fractions are then pooled. The solvent is subsequently removed, typically by evaporation under reduced pressure, to yield the isolated impurity.
Following chromatographic isolation, crystallization is often employed as a final purification step to further enhance the purity of the this compound reference standard and to obtain a stable, crystalline solid. The choice of crystallization method and solvent system is crucial for obtaining high-purity crystals with a suitable morphology.
Common crystallization techniques for steroids include:
Slow Evaporation: The purified impurity is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.
Cooling Crystallization: The impurity is dissolved in a solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which reduces the solubility of the impurity and induces crystallization.
Vapor Diffusion: A solution of the impurity in a specific solvent is placed in a sealed container with a more volatile anti-solvent (a solvent in which the impurity is poorly soluble). The vapor of the anti-solvent slowly diffuses into the impurity solution, reducing its solubility and causing crystallization.
The selection of an appropriate solvent system is critical for successful crystallization. A good solvent system will dissolve the impurity at a higher temperature and have a significantly lower solubility at a lower temperature. For steroids, common solvents include methanol, ethanol, acetone, and mixtures with water. gally.ch The purity of the resulting crystals is assessed using analytical techniques such as HPLC. The crystallization process may be repeated until the desired purity is achieved.
Purity Assessment and Establishment of Reference Standard Potency
Once this compound has been isolated and purified, a comprehensive characterization is performed to confirm its identity and to accurately determine its purity. This is essential for establishing its potency as a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic compounds, including pharmaceutical reference standards. enovatia.comemerypharma.com Unlike chromatographic methods that provide a relative purity based on peak area percentages, qNMR can provide a direct and absolute determination of the mass fraction of the analyte. enovatia.com
The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. emerypharma.com For purity determination, a certified internal standard of known purity is accurately weighed and mixed with an accurately weighed amount of the this compound sample. The ¹H NMR spectrum of this mixture is then recorded under specific, optimized conditions to ensure accurate integration.
Key Considerations for qNMR Purity Assessment:
| Parameter | Description |
| Internal Standard Selection | The internal standard should be a highly pure, stable, non-hygroscopic solid with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are examples of commonly used internal standards. |
| Solvent Selection | A deuterated solvent that dissolves both the analyte and the internal standard is chosen. The solvent should not have signals that interfere with the signals of interest. |
| Acquisition Parameters | NMR acquisition parameters, such as the relaxation delay (D1), are optimized to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration. |
| Signal Selection | Well-resolved signals of both the analyte and the internal standard that are free from overlap with other signals are selected for integration. |
| Calculation | The purity of the analyte is calculated using the ratio of the integrals of the analyte and internal standard signals, their respective molecular weights, the number of protons giving rise to each signal, and the known purity of the internal standard. |
The use of qNMR provides a high degree of accuracy and traceability for the assigned purity value of the this compound reference standard.
Elemental Analysis:
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₂₂H₂₇FO₄). A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound.
Theoretical Elemental Composition of this compound (C₂₂H₂₇FO₄):
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 22 | 264.242 | 70.56 |
| Hydrogen | H | 1.008 | 27 | 27.216 | 7.27 |
| Fluorine | F | 18.998 | 1 | 18.998 | 5.07 |
| Oxygen | O | 15.999 | 4 | 63.996 | 17.09 |
| Total | 374.452 | 100.00 |
Chromatographic Purity Assessment:
In addition to qNMR, chromatographic purity is determined using a validated, stability-indicating HPLC method. researchgate.net This method should be able to separate this compound from the parent drug, other known and unknown impurities, and degradation products. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard should exhibit a chromatographic purity of ≥95%. google.com
Long-Term Stability and Storage Conditions of Reference Standards
To ensure the integrity and reliability of a reference standard over time, its long-term stability must be evaluated under defined storage conditions. Stability studies are conducted according to the guidelines of the International Council for Harmonisation (ICH). slideshare.netich.org
The this compound reference standard is subjected to a formal stability testing program where it is stored at various temperature and humidity conditions.
Typical ICH Stability Storage Conditions:
| Study Type | Storage Condition |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |
Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed for purity and degradation products using a validated stability-indicating HPLC method. The data from these studies are used to establish a re-test date for the reference standard, which is the date after which the standard should not be used without re-qualification.
Based on the stability data, appropriate storage conditions are defined to ensure the long-term stability of the this compound reference standard. For many steroid reference materials, recommended storage conditions are in a refrigerator at 2-8 °C or in a freezer at -20 °C to minimize degradation. nationwidechildrens.org The material should also be protected from light and moisture.
Regulatory and Quality Control Strategies for Clobetasol Ep Impurity F
Pharmacopoeial Monographs and Specifications (e.g., European Pharmacopoeia, USP)
Pharmacopoeias provide the legal and scientific standards for the quality of medicines. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) are the primary reference sources for Clobetasol (B30939) Propionate (B1217596) and its impurities.
Regulatory Guidelines on Impurity Qualification and Control (e.g., ICH Q3A, Q3B, Q3D, M7)
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the registration of pharmaceuticals for human use. These guidelines are widely adopted by regulatory authorities globally and provide a framework for the control of impurities.
ICH Q3A and Q3B: These guidelines address impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eueuropa.eufda.gov They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For a potent topical corticosteroid like Clobetasol Propionate, these thresholds are critical in setting acceptance criteria for Impurity F. The guidelines advocate for a risk-based approach to control impurities, taking into account their potential toxicity. jmpas.comgoogle.com
ICH M7: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu A thorough assessment of Impurity F's structure would be necessary to determine if it contains any structural alerts for mutagenicity. If a potential for mutagenicity exists, stricter control limits, often based on a Threshold of Toxicological Concern (TTC), would be required.
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govopenaccessjournals.com
Risk Assessment and Management for Impurity F in Manufacturing Processes
A key principle of QbD is the identification and management of risks to product quality. For Clobetasol EP Impurity F, a comprehensive risk assessment of the Clobetasol Propionate manufacturing process is crucial. This involves identifying the potential sources and formation mechanisms of Impurity F. Potential risk factors could include:
Starting materials and reagents
Reaction conditions (e.g., temperature, pH, reaction time)
Purification steps
Stability of the drug substance and drug product
Once risks are identified, they are assessed for their potential impact on the final product quality. A risk management plan is then developed to mitigate these risks. This could involve implementing tighter controls on raw materials, optimizing reaction parameters, or introducing additional purification steps.
Design Space Development for Robust Impurity Control
A "design space" is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. fda.gov The development of a design space for the Clobetasol Propionate manufacturing process is a core element of the QbD approach. core.ac.uk
By understanding the relationship between critical process parameters and the formation of Impurity F, a design space can be established where the impurity is consistently maintained below its acceptance limit. This allows for more flexibility in manufacturing, as long as the process operates within the validated design space. The establishment of a design space for a generic Clobetasol 17-Propionate cream has been demonstrated as a successful application of QbD principles. core.ac.uk
In-Process Control and Finished Product Release Testing for Impurity F
To ensure the consistent quality of Clobetasol Propionate, robust analytical methods are required for both in-process control and final product release testing. synthinkchemicals.comsphinxsai.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique for the separation and quantification of Clobetasol Propionate and its impurities, including Impurity F. jmpas.comsphinxsai.comresearchgate.net A validated, stability-indicating HPLC method is essential to accurately determine the level of Impurity F.
In-process controls are tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the final product meets its specifications. For Impurity F, in-process controls could include:
Monitoring the purity of key intermediates.
Testing for the presence of Impurity F at critical steps in the synthesis and purification process.
Finished product release testing is performed on the final dosage form to confirm that it meets all quality specifications before it is released for distribution. The release testing for a Clobetasol Propionate topical product would include a validated HPLC method to quantify the level of Impurity F and ensure it is within the established acceptance criteria. fda.govfda.gov
Impact of Impurity F on Overall Drug Product Stability
The formation of Impurity F is a direct indicator of the degradation of the active pharmaceutical ingredient (API), clobetasol propionate. chemrxiv.orgijpsonline.comsynthinkchemicals.com This degradation can lead to a reduction in the potency of the drug product over its shelf life, potentially compromising its therapeutic efficacy. Stability studies of clobetasol propionate formulations have consistently identified Impurity F as a major degradant, particularly under weakly acidic conditions. chemrxiv.org Research has shown that the formation of this impurity follows a nominal zero-order reaction during stability studies under ICH recommended conditions, with its growth trend being linear over time. chemrxiv.org This predictable formation allows for the kinetic modeling of the degradation process and the estimation of the drug product's shelf life.
Forced degradation studies are instrumental in elucidating the pathways through which Impurity F is formed and its potential to influence further degradation. These studies subject the drug substance and drug product to stress conditions such as heat, light, humidity, and varying pH to accelerate degradation. The data from these studies are crucial for developing stability-indicating analytical methods that can effectively separate and quantify Impurity F from the API and other potential degradants.
The following table summarizes the conditions under which this compound has been observed to form in forced degradation studies, highlighting the chemical instability of clobetasol propionate under these stresses.
| Stress Condition | Observations on Impurity F Formation | Reference |
|---|---|---|
| Weakly Acidic (e.g., acetic acid) | Major degradation product formed. The presence of an alcohol (e.g., isopropanol, methanol) and water mixture under elevated temperatures facilitates its formation. | chemrxiv.org |
| Strongly Acidic (e.g., HCl) | Appreciable decomposition of clobetasol propionate is observed, though Impurity F may not be the primary degradant under these conditions. | chemrxiv.org |
| Alkaline (e.g., NaOH) | Significant degradation of clobetasol propionate occurs, leading to the formation of various other impurities. | chemrxiv.org |
| Thermal Stress | The formation of Impurity F is accelerated at elevated temperatures, as demonstrated in kinetic studies using the Arrhenius equation. | chemrxiv.org |
While the primary impact of Impurity F is on the chemical stability of the drug product through the degradation of the API, its presence can also have implications for the physical stability of certain formulations. For instance, in semi-solid dosage forms like creams and ointments, changes in the chemical composition due to impurity formation could potentially alter the microstructure and rheological properties of the formulation over time. However, specific studies detailing these direct physical impacts of Impurity F are not extensively available in the public domain.
Q & A
What analytical techniques are most effective for identifying and quantifying Clobetasol EP Impurity F in pharmaceutical formulations?
Basic Question
The identification and quantification of this compound require a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are primary tools for separation and quantification due to their high sensitivity and specificity . Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly when differentiating isomers or confirming degradation pathways . For example, LC-MS/MS fragmentation patterns can resolve molecular ions (e.g., m/z 374 for acetic acid impurity), while NMR confirms stereochemical arrangements .
How do forced degradation studies contribute to understanding the stability of Clobetasol Propionate and the formation of EP Impurity F?
Basic Question
Forced degradation studies expose Clobetasol Propionate to stress conditions (e.g., heat, light, pH extremes) to simulate long-term stability challenges. These studies reveal major degradation pathways, such as:
- Keto-enol tautomerization : Leading to USP Related Compound A (3,3-dione impurity) via dehydration .
- Hydrolysis : Formation of acetic acid impurity (this compound) in topical solutions, influenced by residual solvents (e.g., DMF) and excipient interactions .
Stability studies in lotion, ointment, and solution formulations show that impurity profiles vary with dosage form, emphasizing the need for formulation-specific stability protocols .
What are the key challenges in developing a single HPLC method for quantifying multiple Clobetasol-related impurities, including EP Impurity F?
Advanced Question
Developing a unified HPLC method for Clobetasol impurities involves:
- Column selection : Ensuring resolution of structurally similar impurities (e.g., delta chloro impurity vs. beta chloro diene impurity) .
- Mobile phase optimization : Balancing pH and organic modifiers to elute polar and non-polar degradants (e.g., acetic acid impurity vs. 17-deoxy derivatives) .
- Validation parameters : Meeting ICH Q2(R1) guidelines for precision (RSD < 2%), accuracy (recovery 98–102%), and robustness against minor method variations . A recent study achieved this using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid), resolving 14 impurities in 25 minutes .
How do excipient composition and formulation pH influence the degradation pathways leading to this compound?
Advanced Question
Excipients and pH directly impact impurity formation:
- Basic excipients : Accelerate hydrolysis of the 17-propionate ester group, increasing acetic acid impurity levels .
- Residual solvents : Trace methanol or THF from synthesis can catalyze degradation in solution formulations .
- pH range : Topical solutions with pH > 6.0 favor keto-enol tautomerization, while acidic conditions stabilize the propionate ester but may promote other degradants . Formulators must conduct excipient compatibility studies to identify critical interactions.
What recent advances in structural elucidation techniques have improved the characterization of unknown impurities like this compound?
Advanced Question
Modern workflows integrate multiple techniques:
- LC-MS/MS : Provides exact mass and fragmentation patterns (e.g., m/z 374 for acetic acid impurity) .
- 2D-NMR : Resolves complex stereochemistry, such as distinguishing 16β-methyl configurations in Clobetasol derivatives .
- Preparative chromatography : Isolates impurities at >95% purity for definitive characterization . Recent studies have combined these methods to identify novel degradants, such as enol aldehyde isomers, previously unreported in literature .
How do compendial standards (e.g., USP, EP) guide the acceptable limits and analytical procedures for this compound?
Basic Question
Compendial monographs (USP, EP) define impurity thresholds and validated methods:
- USP Organic Impurities Test : Limits unspecified impurities to ≤0.2% and specified degradants (e.g., Related Compound A) to ≤0.5% .
- EP Specifications : Require identification of impurities above 0.1% using pharmacopeial reference standards . Recent USP revisions emphasize method robustness, requiring labs to verify column longevity and mobile phase stability during validation .
What are the best practices for documenting impurity profiling and stability studies of Clobetasol Propionate in compliance with regulatory requirements?
Basic Question
Documentation must align with ICH and journal guidelines:
- Experimental detail : Include stress conditions (temperature, humidity), chromatographic parameters (column, gradient), and validation data (linearity, LOD/LOQ) .
- Structural evidence : Attach NMR, MS, and IR spectra for novel impurities .
- Regulatory compliance : Reference pharmacopeial methods (e.g., USP <621>) and justify deviations . Studies should explicitly state batch-to-batch variability and excipient effects to support ANDA filings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
